![molecular formula C10H11BrN2O2 B2708093 Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 2549-17-9](/img/structure/B2708093.png)
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound with the molecular formula C10H11BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
化学反応の分析
Nucleophilic Substitution and Cyclization Reactions
The ethyl ester group undergoes nucleophilic substitution, facilitating further functionalization. For example:
-
Hydrazinolysis : Reaction with hydrazine in ethanol yields imidazo[1,2-a]pyridine-2-carbohydrazide, which reacts with alkyl/aryl isothiocyanates to form thioamide derivatives .
Reaction Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Hydrazinolysis | Hydrazine, ethanol, reflux | Imidazo[1,2-a]pyridine-2-carbohydrazide | 60–75% |
Thioamide formation | RNCS (R = Me, Ph, etc.), ethanol | 2-(Imidazo[1,2-a]pyridin-2-ylcarbonyl)thiourea derivatives | 55–70% |
-
Cyclization : Treatment with ethyl bromoacetate and sodium acetate in ethanol produces thiazolidinone derivatives .
Coupling Reactions
The imidazo[1,2-a]pyridine core participates in metal-free and metal-catalyzed couplings:
-
Copper(I)-Catalyzed Aerobic Oxidative Coupling : Reacts with ketoxime acetates to form 3-aryl-substituted derivatives under mild conditions .
-
Iron-Catalyzed Denitration : Enables synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines from nitro precursors .
Reaction Type | Catalyst/Reagents | Key Products | Yield |
---|---|---|---|
Copper-catalyzed coupling | CuI, O₂, DMF, 80°C | 3-Arylimidazo[1,2-a]pyridines | 70–85% |
Iron-mediated denitration | FeCl₃, EtOH, reflux | 3-Methyl-2-arylimidazo[1,2-a]pyridines | 65–78% |
Ester Hydrolysis
The ethyl ester is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization :
-
Base-Mediated Hydrolysis : NaOH in aqueous ethanol yields imidazo[1,2-a]pyridine-2-carboxylic acid.
Halogenation
Electrophilic bromination at the 3-position occurs using bromine in acetic acid :
-
Bromination : Introduces bromine at C3, enhancing reactivity for cross-coupling reactions.
Oxidation and Reduction
-
Oxidation : Potassium permanganate oxidizes the imidazo ring to form N-oxide derivatives.
-
Reduction : Sodium borohydride reduces ester groups to alcohols, though this is less common due to competing side reactions.
Mechanistic Insights
Key mechanistic pathways include:
科学的研究の応用
Therapeutic Applications
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been investigated for its potential therapeutic effects against various diseases:
- Neurodegenerative Diseases :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Psychiatric Disorders :
Synthesis and Pharmacokinetics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The pharmacokinetic profiles of derivatives have been evaluated in vivo, showing promising absorption rates and bioavailability .
Table 1: Pharmacokinetic Data of Selected Compounds
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 |
18 | 3850 | 337 | 0.5 | ND |
Case Studies
Several case studies highlight the effectiveness of ethyl imidazo[1,2-a]pyridine derivatives:
- Study on Neurodegeneration :
- Tuberculosis Treatment :
作用機序
The mechanism of action of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
- Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
- Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Uniqueness
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
生物活性
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an imidazo[1,2-a]pyridine core, which is a nitrogen-containing heterocyclic structure. This scaffold is known for its versatility in medicinal applications.
Target Interaction
The precise biological targets of this compound are still under investigation; however, it has been suggested that it may interact with various enzymes and receptors. Preliminary studies indicate potential interactions with TRPM8 channels, which are implicated in pain modulation and sensory responses .
Mode of Action
The compound is believed to modulate cellular processes through receptor binding and enzyme inhibition. Its effects on TRPM8 suggest a role in managing conditions related to pain and inflammation .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine show significant antibacterial and antifungal properties .
- Anticancer Properties : Some studies have reported that compounds within this class can inhibit cancer cell proliferation, particularly in cervical carcinoma cell lines .
- Analgesic Effects : The modulation of TRPM8 suggests potential analgesic properties, making it a candidate for pain management therapies .
Study on Antitubercular Activity
A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. Notably, compounds demonstrated effective inhibition against Mycobacterium tuberculosis strains with minimal inhibitory concentrations (MIC) as low as 0.025 μg/mL . This highlights the potential for developing new treatments for tuberculosis using this scaffold.
Cytotoxicity Assays
In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine analogs, several compounds were tested against HeLa cells. The results indicated that some derivatives exhibited cytotoxicity with IC50 values ranging from 25 to 150 μM, suggesting their potential as anticancer agents .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXTCOHUKNMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。